

Comparative Analysis of Pyrazole Carboxamide Derivatives' Biological Activity

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Compound of Interest

Compound Name: 1-methyl-4-nitro-3-propyl-1*H*-pyrazole-5-carboxamide

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A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of pyrazole carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pyrazole carboxamides are a versatile class of chemical compounds that have garnered significant attention across various scientific disciplines due to their broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy as fungicides, insecticides, herbicides, and therapeutic agents, with a focus on their structure-activity relationships and mechanisms of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel bioactive molecules.

Fungicidal Activity

Pyrazole carboxamide derivatives are renowned for their potent fungicidal properties, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). By targeting complex II of the mitochondrial respiratory chain, these compounds effectively disrupt fungal respiration, leading to cell death.^{[1][2][3]} The table below summarizes the *in vitro* efficacy of selected pyrazole carboxamide fungicides against various plant pathogens.

Compound/Active Ingredient	Target Pathogen	EC50 (mg/L)	Reference
Boscalid	Valsa mali	9.19	[4]
Fluxapyroxad	Rhizoctonia solani	0.033	[5]
Thifluzamide	Rhizoctonia solani	1.88	[5]
SCU3038	Rhizoctonia solani	0.016 (in vitro), 0.95 (in vivo)	[5]
Compound 6i	Valsa mali	1.77	[4]
Compound 19i	Valsa mali	1.97	[4]
Compound 23i	Rhizoctonia solani	3.79	[4]
Compound 9b	Erysiphe graminis	3.04	[6][7]
Compound 6d	Rhizoctonia cerealis	5.11	[8]
Compound 6j	Rhizoctonia cerealis	8.14	[8]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

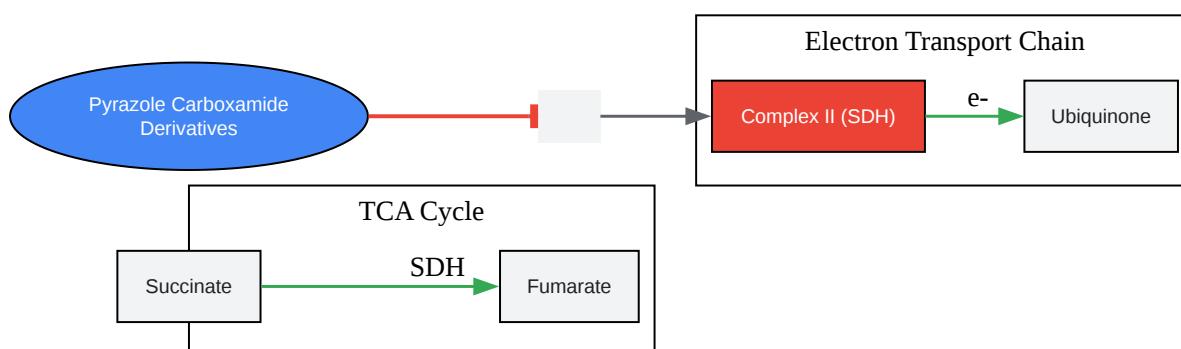
This method is used to determine the concentration of a compound that inhibits fungal mycelial growth by 50% (EC50).[9]

- Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
- Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to create stock solutions.
- Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations. A solvent-only control is also prepared.
- Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

- Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached a significant portion of the plate's diameter.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.^{[1][2][10]} This inhibition blocks the oxidation of succinate to fumarate, disrupting cellular respiration and energy production in fungi.^[3]



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Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.

Insecticidal Activity

Certain pyrazole carboxamide derivatives exhibit potent insecticidal activity, often by targeting the nervous system of insects. The table below presents the lethal concentration (LC50) or percent mortality of selected compounds against various insect pests.

Compound	Target Pest	LC50 (mg/L) or %	Reference
		Mortality @ Concentration	
Compound Ij	Helicoverpa armigera	60% @ 5 mg/kg (stomach activity)	[11]
Compound II	Helicoverpa armigera	60% @ 5 mg/kg (stomach activity)	[11]
Compound Ile	Helicoverpa armigera	60% @ 5 mg/kg (stomach activity)	[11]
Compound Ic	Aphis craccivora	95% @ 200 mg/kg (foliar contact)	[11]
Compound Id	Aphis craccivora	95% @ 200 mg/kg (foliar contact)	[11]
Compound Ie	Aphis craccivora	100% @ 200 mg/kg (foliar contact)	[11]
Compound IIIf	Aphis craccivora	95% @ 200 mg/kg (foliar contact)	[11]
Compound IIIi	Tetranychus cinnabarinus	95% @ 200 mg/kg (miticidal & ovicidal)	[11]
Compound 4a-14	Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugens	Potent activity	[12]
Compound 9I	Aphis fabae	LC50 = 3.81 mg/L	[6][7]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

- Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.
- Leaf Treatment: Dip leaves of the host plant into the test solutions for a specified duration (e.g., 30 seconds) and allow them to air dry. A control group is treated with the solvent and surfactant only.
- Insect Infestation: Place the treated leaves in a petri dish or other suitable container and introduce a known number of insects (e.g., 10-20 larvae).
- Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
- Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
- Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Herbicidal Activity

Pyrazole carboxamide derivatives have also been developed as herbicides, demonstrating efficacy against a range of weed species. The table below highlights the herbicidal activity of selected compounds.

Compound	Target Weed	% Inhibition @ Concentration (g ai/ha)	Reference
Compound 6a	Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata	50-60% @ 150	[13]
Compound 6c	Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata	50-60% @ 150	[13]
Compound 26	Digitaria sanguinalis, Setaria viridis	>80% @ 150 (post- emergence)	[14]
Compound 5	Various weeds	100% against 7 species @ 30 (post- emergence)	[14]
Compound 15a/15b	Amaranthus retroflexus, Eclipta prostrata, Abutilon theophrasti	Favorable efficacy @ 150 (post-emergence)	[14]
Compound 16	Various weeds	>90% @ 150 (post- emergence)	[14]
Compound 3-1	Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens	EC50: 64.32, 65.83, 62.42, 67.72 µg/mL	[15]
Compound 3-7	Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens	EC50: 65.33, 64.90, 59.41, 67.41 µg/mL	[15]

Experimental Protocol: Herbicidal Activity Screening (Post-emergence)

This protocol assesses the herbicidal effect of compounds on emerged weeds.[\[13\]](#)

- Plant Cultivation: Grow target weed species in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).
- Compound Application: Prepare solutions of the test compounds and apply them as a foliar spray to the weeds at a specified application rate. A control group is sprayed with the solvent carrier.
- Evaluation: Maintain the treated plants in a greenhouse under controlled conditions.
- Data Collection: Visually assess the percentage of weed control or injury at regular intervals after treatment.
- Data Analysis: Determine the effective dose required to achieve a certain level of weed control (e.g., ED50 or ED90).

Therapeutic Activity: Kinase Inhibition

In the realm of medicinal chemistry, pyrazole carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.

Dysregulation of these pathways is often implicated in diseases such as cancer. The table below summarizes the inhibitory activity of selected pyrazole carboxamide derivatives against key kinase targets.

Compound	Kinase Target	IC50 (nM)	Reference
Ruxolitinib	JAK1, JAK2	~3	
Afuresertib	Akt1	1.3	
AT9283	Aurora A, Aurora B	~3	
Compound 7	Aurora A, Aurora B	28.9, 2.2	
Compound 8t	FLT3, CDK2, CDK4	0.089, 0.719, 0.770	
Compound 24	CDK1	2380	
Compound 25	CDK1	1520	

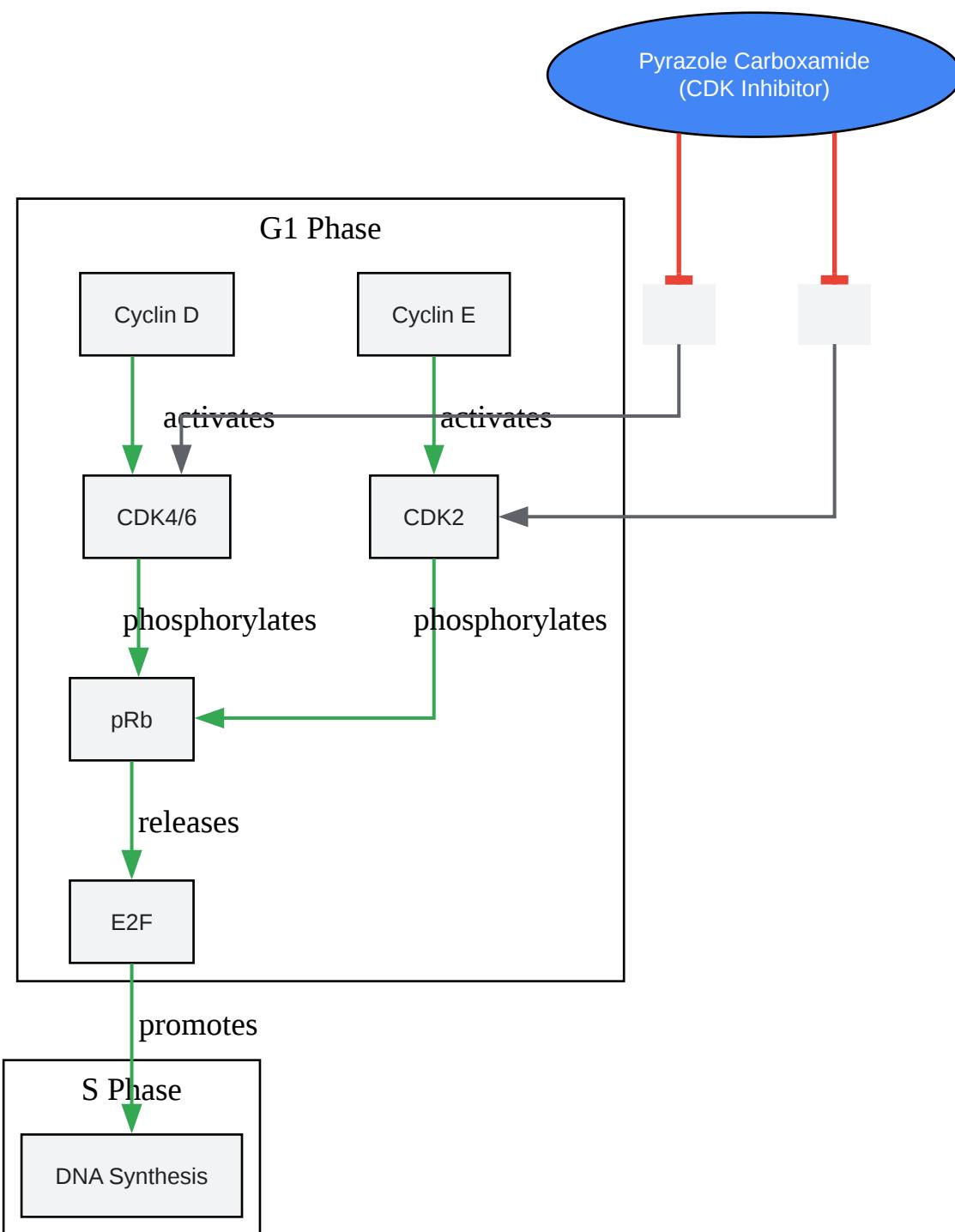
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[\[16\]](#)

- Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer.
- Compound Dilution: Perform serial dilutions of the test compounds.
- Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate to allow for binding. Initiate the reaction by adding the ATP and substrate mixture.
- Signal Detection: After a set incubation period, add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways in Cancer Therapy

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

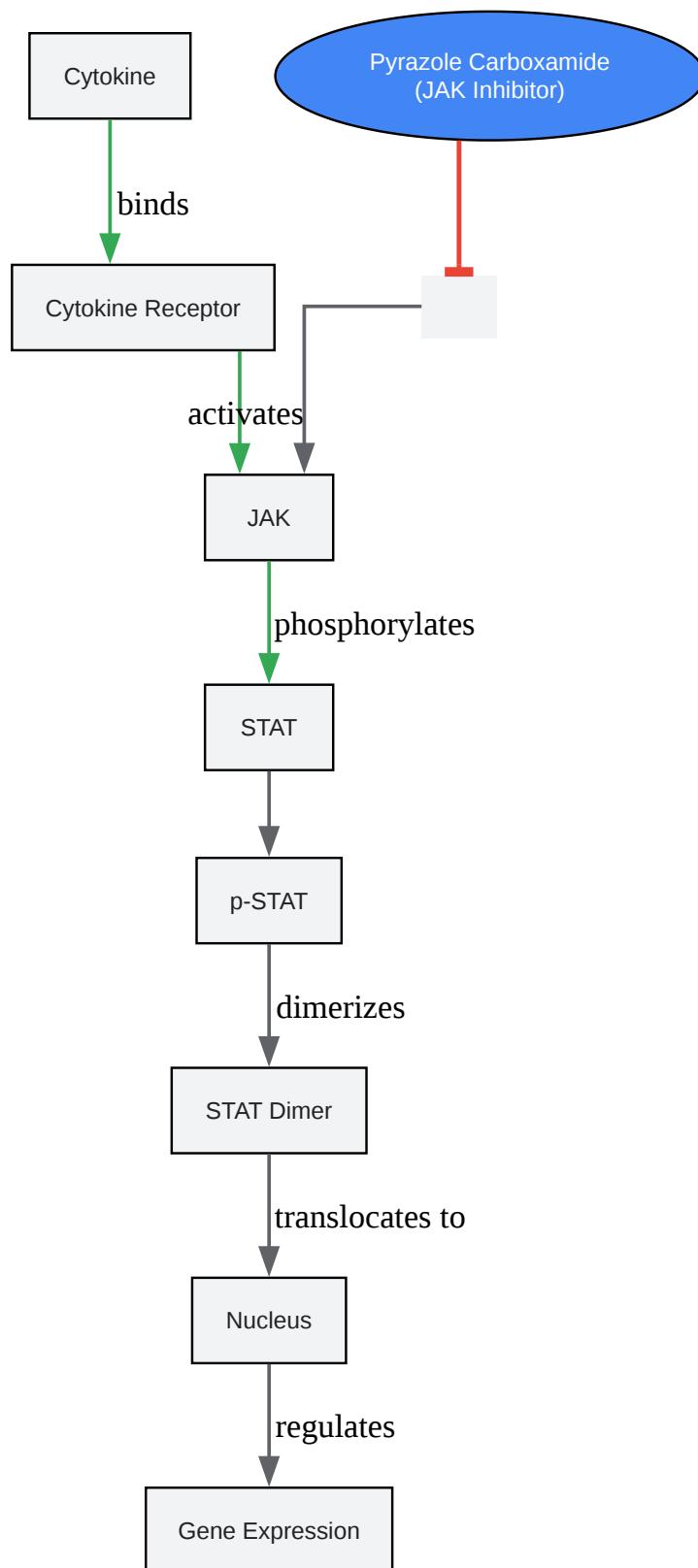


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Caption: Inhibition of the CDK Signaling Pathway by Pyrazole Carboxamides.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, and its aberrant activation is linked to various cancers and

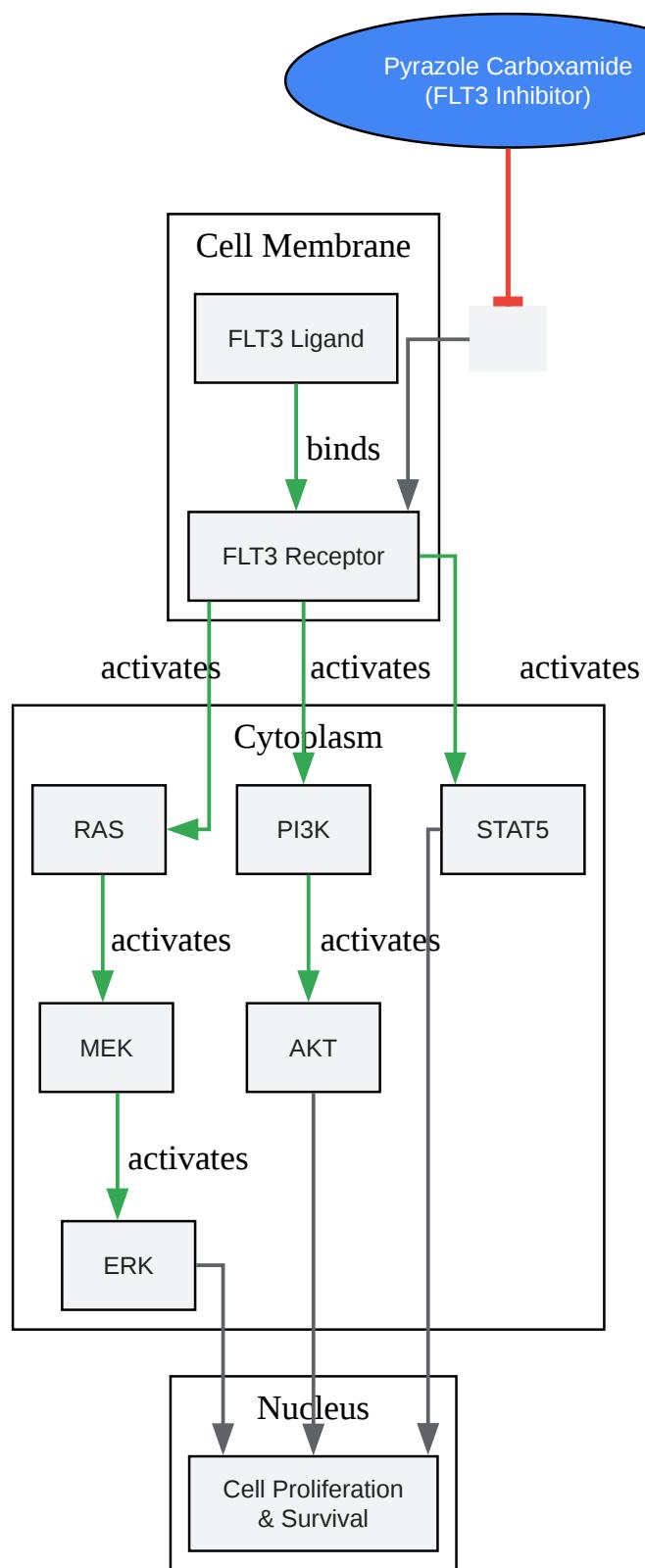
inflammatory diseases.[22][23][24][25][26]



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Caption: Inhibition of the JAK/STAT Signaling Pathway by Pyrazole Carboxamides.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival in acute myeloid leukemia (AML).[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)



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Caption: Inhibition of the FLT3 Signaling Pathway by Pyrazole Carboxamides.

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